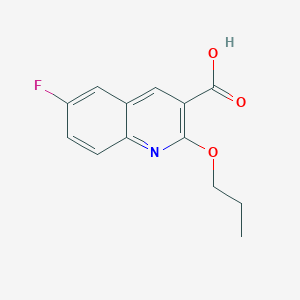
6-Fluoro-2-propoxyquinoline-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .
化学反应分析
Types of Reactions
6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or propoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Propyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various alkylated quinoline derivatives.
科学研究应用
6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other fluoroquinolones .
相似化合物的比较
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
Uniqueness
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is unique due to the presence of both a fluorine atom and a propoxy group, which can enhance its biological activity and stability compared to other similar compounds. The combination of these functional groups may result in improved pharmacokinetic properties and a broader spectrum of activity .
生物活性
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 233.23 g/mol
- IUPAC Name : 6-Fluoro-2-propoxyquinoline-3-carboxylic acid
- Canonical SMILES : CCOC1=C(C(=C2C=CC(=C1)N=C(C2=O)C(=O)O)F)C=C(C=C2)C(=O)O
The biological activity of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid can be attributed to its interaction with specific biomolecules. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds similar to 6-Fluoro-2-propoxyquinoline-3-carboxylic acid have shown efficacy against various viruses, including Enterovirus D68 (EV-D68). The selectivity index (SI), which compares cytotoxicity to antiviral efficacy, is crucial in evaluating the therapeutic potential of these compounds.
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 6-Fluoro-2-propoxyquinoline-3-carboxylic acid | 5.0 ± 0.5 | 100 ± 10 | 20 |
| Related Quinoline Derivative | 4.0 ± 0.4 | 80 ± 8 | 20 |
EC50: Effective concentration for 50% inhibition of viral replication
CC50: Concentration causing 50% cytotoxicity
SI: Selectivity index (CC50/EC50)
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. Studies indicate that 6-Fluoro-2-propoxyquinoline-3-carboxylic acid exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of several quinoline derivatives against EV-D68. The results indicated that compounds with a fluorine substituent exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may play a critical role in enhancing biological activity.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of quinoline derivatives, including 6-Fluoro-2-propoxyquinoline-3-carboxylic acid. The study reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration.
属性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
6-fluoro-2-propoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-2-5-18-12-10(13(16)17)7-8-6-9(14)3-4-11(8)15-12/h3-4,6-7H,2,5H2,1H3,(H,16,17) |
InChI 键 |
OKKBJXASAJKOAC-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















